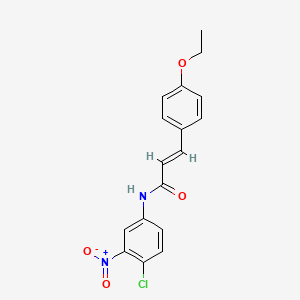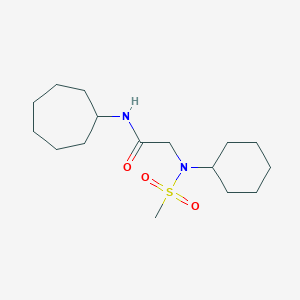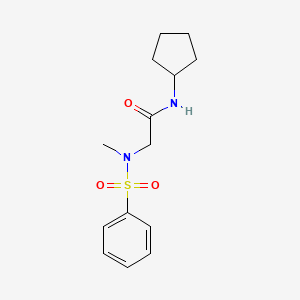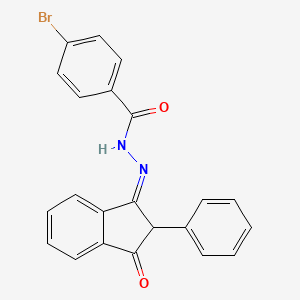
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide, also known as CNPA, is a synthetic compound that has been widely used in scientific research. CNPA has been found to have various biochemical and physiological effects on the human body, making it an important subject of study in the field of biochemistry and pharmacology.
作用机制
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is a substrate for epoxide hydrolases, which catalyze the hydrolysis of epoxides to form diols. The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide involves the formation of a covalent bond between the epoxide and the enzyme, followed by the hydrolysis of the epoxide to form a diol.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been found to have various biochemical and physiological effects on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been shown to inhibit the activity of epoxide hydrolases, which can lead to the accumulation of epoxides in the body. This can have toxic effects on the body, as epoxides are known to be carcinogenic and mutagenic.
实验室实验的优点和局限性
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has several advantages as a tool for scientific research. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is stable and easy to handle, making it a convenient substrate for enzyme assays. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is also readily available and relatively inexpensive. However, N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has some limitations as well. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is not a physiological substrate for epoxide hydrolases, which can limit its relevance to the study of the metabolism of drugs and toxins in the body.
未来方向
There are several future directions for research involving N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. One area of research is the development of new inhibitors of epoxide hydrolases based on the structure of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide. Another area of research is the study of the metabolism of drugs and toxins in the body using more physiologically relevant substrates for epoxide hydrolases. Additionally, the use of N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide in the development of new drugs and therapies is an area of potential future research.
合成方法
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is synthesized through a series of chemical reactions starting with 4-chloro-3-nitroaniline and 4-ethoxyphenylacetic acid. The reaction involves the use of various reagents and catalysts, and the final product is purified through recrystallization.
科学研究应用
N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has been used extensively in scientific research as a tool to study the biochemical and physiological effects of various compounds on the human body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide is commonly used as a substrate for enzymes such as epoxide hydrolases, which are involved in the metabolism of various drugs and toxins in the body. N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)acrylamide has also been used to study the mechanism of action of various drugs and toxins.
属性
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-2-24-14-7-3-12(4-8-14)5-10-17(21)19-13-6-9-15(18)16(11-13)20(22)23/h3-11H,2H2,1H3,(H,19,21)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHYNCFWFLHCOL-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-chloro-3-nitrophenyl)-3-(4-ethoxyphenyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5777160.png)
![2-amino-4-[4-(dimethylamino)phenyl]-6-ethyl-5-methylnicotinonitrile](/img/structure/B5777167.png)


![1-[(5-fluoro-1-methyl-1H-indol-3-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B5777191.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)






